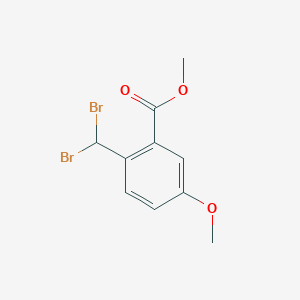
rel-(4R,5S)-4-Hydroxy-5-isopropylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(4R,5S)-4-Hydroxy-5-isopropylpyrrolidin-2-one: is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxyl group and an isopropyl group attached to a pyrrolidinone ring. Its stereochemistry is defined by the (4R,5S) configuration, which plays a crucial role in its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(4R,5S)-4-Hydroxy-5-isopropylpyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected pyrrolidinone derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through various methods, including catalytic hydrogenation or oxidation reactions.
Isopropylation: The isopropyl group is introduced at the 5-position using isopropyl halides under basic conditions.
Deprotection: If protective groups were used, they are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the hydroxylation and isopropylation reactions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
rel-(4R,5S)-4-Hydroxy-5-isopropylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or other substituted pyrrolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
rel-(4R,5S)-4-Hydroxy-5-isopropylpyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of rel-(4R,5S)-4-Hydroxy-5-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rel-(4R,5S)-4-Hydroxy-5-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
rel-(4R,5S)-4-Hydroxy-5-ethylpyrrolidin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
rel-(4R,5S)-4-Hydroxy-5-isopropylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
(4R,5S)-4-hydroxy-5-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-4(2)7-5(9)3-6(10)8-7/h4-5,7,9H,3H2,1-2H3,(H,8,10)/t5-,7+/m1/s1 |
InChI-Schlüssel |
UDNUJJKPBBUDFX-VDTYLAMSSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@@H](CC(=O)N1)O |
Kanonische SMILES |
CC(C)C1C(CC(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


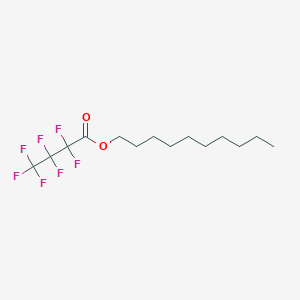

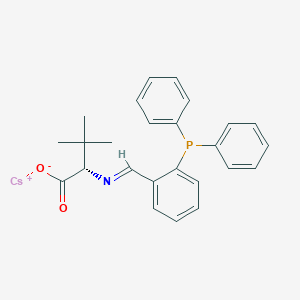
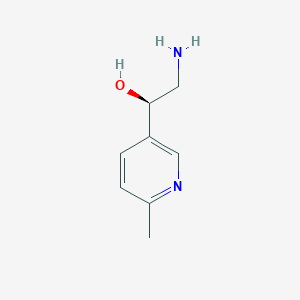

![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)

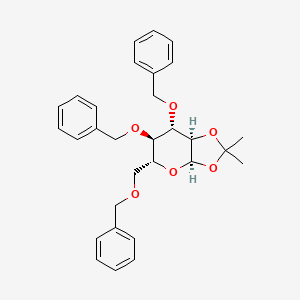
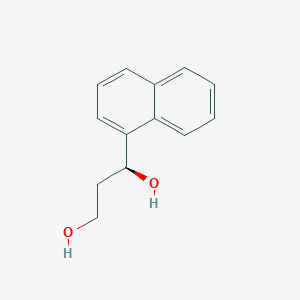
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
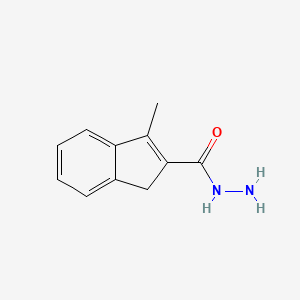
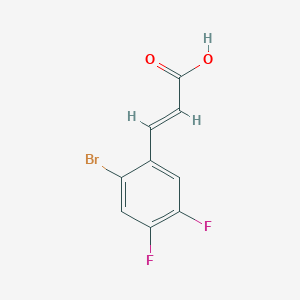
![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)
